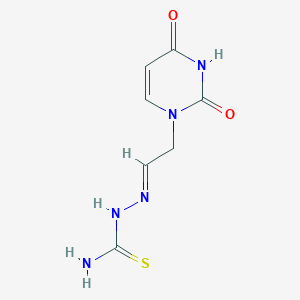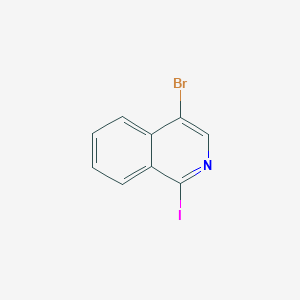
4-Bromo-1-iodoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are widely used in the synthesis of various pharmaceuticals and organic materials. The presence of both bromine and iodine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex structures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of isoquinoline followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents. For example, a flask containing 1,4-dibromoisoquinoline, sodium iodide, and acetyl chloride is heated to reflux overnight. Upon cooling, the reaction mixture is quenched with water and then carefully basified .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-1-iodoisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using suitable reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and acetyl chloride are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products Formed: The major products formed from these reactions include substituted isoquinolines, coupled products with extended aromatic systems, and various oxidized or reduced derivatives .
科学的研究の応用
4-Bromo-1-iodoisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
作用機序
The mechanism of action of 4-Bromo-1-iodoisoquinoline involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can undergo substitution, coupling, and other reactions, allowing the compound to form complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
1-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
4-Chloro-1-iodoisoquinoline: Contains chlorine instead of bromine.
Uniqueness: 4-Bromo-1-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in organic synthesis. This dual-halogenated structure allows for a wider range of chemical transformations compared to its mono-halogenated counterparts .
特性
CAS番号 |
927800-97-3 |
|---|---|
分子式 |
C9H5BrIN |
分子量 |
333.95 g/mol |
IUPAC名 |
4-bromo-1-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H |
InChIキー |
YLCOJMDBTWKXEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



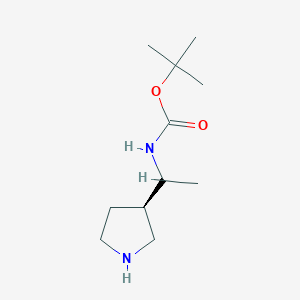

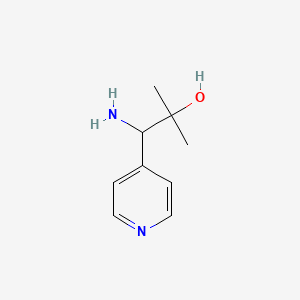
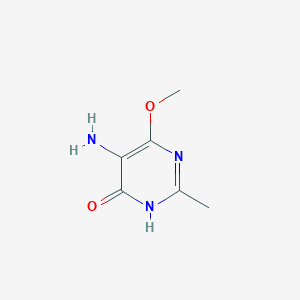
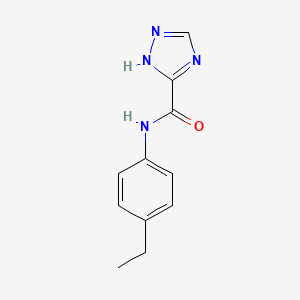
![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
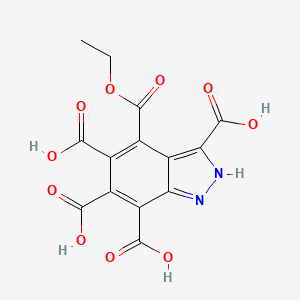
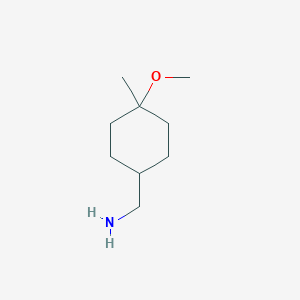

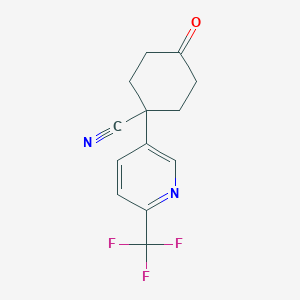
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)

